Relamorelin trifluoroacetate is a synthetic peptide designed to selectively activate the ghrelin/growth hormone secretagogue receptor, which plays a crucial role in various physiological processes, including appetite regulation and growth hormone release. This compound is significantly more potent than native ghrelin, with an effective concentration for 50% activation (EC50) of 0.71 nanomolar compared to 4.2 nanomolar for ghrelin .
The synthesis of relamorelin trifluoroacetate involves several peptide coupling reactions. The process typically includes:
The final product is obtained as a trifluoroacetate salt, which enhances its solubility and stability for biological applications .
Relamorelin's molecular structure consists of five amino acids arranged in a specific sequence that mimics the action of ghrelin. The chemical formula for relamorelin trifluoroacetate is C27H38F3N7O5S, with a molecular weight of approximately 579.68 g/mol. The structural characteristics include:
The three-dimensional structure facilitates its interaction with the ghrelin receptor, promoting its agonistic effects .
Relamorelin can undergo various chemical reactions typical for peptides, including:
Relamorelin exerts its effects primarily through binding to the growth hormone secretagogue receptor type 1a (GHSR-1a). Upon activation, this receptor initiates intracellular signaling pathways that lead to:
The potency of relamorelin (EC50 = 0.71 nM) indicates its strong affinity for the receptor compared to native ghrelin, making it a valuable tool in research and potential therapeutic applications .
Relamorelin trifluoroacetate exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation and delivery methods in clinical settings .
Relamorelin has several potential applications in scientific research and medicine:
As research progresses, relamorelin may find broader applications in endocrinology and metabolic health .
Relamorelin trifluoroacetate exhibits high-affinity binding to the human growth hormone secretagogue receptor type 1a. Radioligand binding assays demonstrate a binding affinity (Ki) of 0.42 ± 0.06 nM for growth hormone secretagogue receptor-1a, representing an approximately 3-fold greater potency compared to native human ghrelin (Ki = 1.22 ± 0.17 nM) [1] [6]. Functional assays assessing intracellular calcium mobilization confirm this enhanced activity, with relamorelin trifluoroacetate showing a half-maximal effective concentration (EC50) of 0.71 ± 0.09 nM versus 4.2 ± 1.2 nM for native ghrelin—indicating a 6-fold increase in potency [1] [6]. This superior pharmacological profile stems from structural modifications that enhance peptide stability while preserving the core pharmacophore required for growth hormone secretagogue receptor-1a engagement.
Table 1: Comparative Binding and Functional Activity at Growth Hormone Secretagogue Receptor-1a
Compound | Ki (nM) | EC50 (nM) | Cell System |
---|---|---|---|
Relamorelin trifluoroacetate | 0.42 ± 0.06 | 0.71 ± 0.09 | CHO-K1 expressing hGHSR-1a |
Native human ghrelin | 1.22 ± 0.17 | 4.2 ± 1.2 | CHO-K1 expressing hGHSR-1a |
Cryo-electron microscopy studies of growth hormone secretagogue receptor-1a complexed with ghrelin analogs reveal critical structural motifs governing agonist specificity. Relamorelin trifluoroacetate interacts with a deep hydrophobic pocket within the transmembrane domain of growth hormone secretagogue receptor-1a, stabilized by:
The pentapeptide structure of relamorelin trifluoroacetate optimizes engagement with these motifs while eliminating non-essential regions of native ghrelin that contribute to proteolytic instability. Molecular dynamics simulations further demonstrate that relamorelin trifluoroacetate induces a distinct TM6 outward shift and TM7 inward rotation compared to the inactive receptor conformation, facilitating G protein coupling [5].
Preclinical studies reveal differential dose thresholds for relamorelin trifluoroacetate’s gastrointestinal versus endocrine effects. In rat models of postoperative ileus, subcutaneous doses as low as 10 nmol/kg significantly accelerate gastrointestinal transit without elevating circulating growth hormone levels [1] [6]. In contrast, growth hormone release requires higher doses (≥50 nmol/kg), demonstrating dissociation between prokinetic and endocrine pathways [1] [9].
In cachexia models, relamorelin trifluoroacetate infusion (50-500 nmol/kg/day) produces dose-dependent effects:
Table 2: Dose-Dependent Effects in Preclinical Models
Dose (nmol/kg/day) | Gastric Emptying | Colonic Transit | Food Intake | Growth Hormone Elevation |
---|---|---|---|---|
10 | ++++ | ++ | - | - |
50 | ++++ | +++ | + | + |
500 | ++++ | ++++ | ++++ | ++++ |
Repeated relamorelin trifluoroacetate administration exhibits unique temporal dynamics in growth hormone secretagogue receptor-1a responsiveness. In conscious rat models, acute subcutaneous injection (50 nmol/kg) induces robust growth hormone release (peak >3000 ng/mL). However, continuous infusion at the same dose for 5 days attenuates this response by approximately 40-60% [1] [6] [9]. This desensitization follows distinct kinetics:
Notably, gastrointestinal prokinetic effects show minimal tolerance during chronic dosing. In diabetic gastroparesis models, twice-daily relamorelin trifluoroacetate (10 μg) maintains consistent acceleration of gastric emptying over 28 days without efficacy decline [6] [9]. This functional selectivity may reflect preferential engagement of Gαq/11-dependent pathways mediating motility versus Gαi/o-dependent endocrine signaling, which undergo more extensive desensitization [5].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: